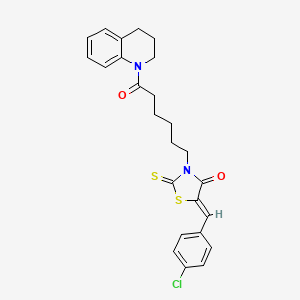

(Z)-5-(4-chlorobenzylidene)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-2-thioxothiazolidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5Z)-5-[(4-chlorophenyl)methylidene]-3-[6-(3,4-dihydro-2H-quinolin-1-yl)-6-oxohexyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN2O2S2/c26-20-13-11-18(12-14-20)17-22-24(30)28(25(31)32-22)15-5-1-2-10-23(29)27-16-6-8-19-7-3-4-9-21(19)27/h3-4,7,9,11-14,17H,1-2,5-6,8,10,15-16H2/b22-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAYTOSTTKHNQF-XLNRJJMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCCCCN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCCCCN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-5-(4-chlorobenzylidene)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-2-thioxothiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a thiazolidinone core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Thiazolidin-4-one derivatives are recognized for their antitumor , antibacterial , antiviral , and anti-inflammatory properties. The specific compound has been studied for its potential in these areas:

- Anticancer Activity : Thiazolidin-4-one derivatives have shown promising results in inhibiting cancer cell proliferation. They act through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis in cancer cells .

- Antimicrobial Properties : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism often involves disrupting bacterial biofilms and inhibiting quorum sensing pathways, which are crucial for bacterial communication and virulence .

- Antioxidant Activity : Many thiazolidinone derivatives possess antioxidant properties, contributing to their overall therapeutic profile by mitigating oxidative stress-related damage .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their chemical structure. Key modifications that enhance activity include:

- Substituents on the benzylidene moiety : The presence of electron-withdrawing groups (like chlorine) has been associated with increased potency against various cancer cell lines .

- Alkyl chain length : Variations in the length of the alkyl chain attached to the thiazolidinone ring can significantly affect both antibacterial and anticancer activities .

Case Studies

Several studies have evaluated the biological activity of compounds similar to this compound:

- Anticancer Efficacy : A study demonstrated that thiazolidinone derivatives exhibited IC50 values in the micromolar range against various carcinoma cell lines, indicating their potential as anticancer agents .

- Antimicrobial Testing : Another research effort highlighted that certain thiazolidinones could inhibit biofilm formation by Staphylococcus aureus with MIC values as low as 0.5 µg/mL, showcasing their effectiveness against resistant strains .

Data Table: Biological Activities and IC50 Values

Scientific Research Applications

Antioxidant Properties

Research has shown that derivatives of thioxothiazolidin compounds exhibit strong antioxidant activity. A study demonstrated that specific analogs of thioxothiazolidin effectively scavenge free radicals, which can contribute to cellular oxidative stress reduction, thereby potentially offering protective effects against various diseases associated with oxidative damage .

Anti-Tyrosinase Activity

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. In vitro studies indicated that certain analogs of thioxothiazolidin derivatives possess potent anti-tyrosinase activity, outperforming traditional inhibitors like kojic acid. For instance, some analogs demonstrated IC50 values significantly lower than that of kojic acid, suggesting their potential use in skin whitening formulations .

Antimicrobial Activity

Thioxothiazolidin derivatives have shown promising antimicrobial properties. They were tested against various bacterial strains, exhibiting significant inhibitory effects, which could be harnessed for developing new antibacterial agents .

Acetylcholinesterase Inhibition

Compounds with similar structural motifs have been investigated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The structural modifications in thioxothiazolidin derivatives may enhance their affinity for AChE, making them candidates for further development as cognitive enhancers or neuroprotective agents .

Synthesis and Derivative Development

The synthesis of (Z)-5-(4-chlorobenzylidene)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-2-thioxothiazolidin-4-one involves multi-step reactions that can be optimized for yield and purity. The development of various analogs has been a focus area, allowing researchers to fine-tune biological activity through structural modifications.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.